N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide
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Overview
Description
N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide is a complex organic compound characterized by the presence of a cyano group, a cyclohexyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of cyclohexylamine with a suitable cyano-containing reagent under controlled conditions to form the cyano(cyclohexyl)methyl intermediate. This intermediate is then reacted with 1-cyclohexylpyrrolidine-3-carboxylic acid or its derivatives to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The cyclohexyl and pyrrolidine groups may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyano-N-phenyl-p-methylbenzene-sulfonamide: Another cyano-containing compound with different structural features.
Cyclohexylamine derivatives: Compounds with similar cyclohexyl groups but different functional groups.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but varying substituents.
Uniqueness
N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide is unique due to its combination of a cyano group, a cyclohexyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c20-13-18(15-7-3-1-4-8-15)21-19(23)16-11-12-22(14-16)17-9-5-2-6-10-17/h15-18H,1-12,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAOGUJMSMPEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2CCN(C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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